![molecular formula C17H24F6N5OP B3028444 (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate CAS No. 206752-41-2](/img/structure/B3028444.png)
(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate
Overview
Description
“(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate” is a non-hygroscopic, extremely reactive reagent used for peptide coupling . It is also known as HBPipU or O-(Benzotriazol-1-yl)-N,N,N′,N′-bis(pentamethylene)uronium hexafluorophosphate . Recent studies show that the crystal and solution structure of this coupling agent is a guanidinium N-oxide and not an uronium compound .
Synthesis Analysis
This compound is used as a reactant for comparison of racemization during peptide coupling and esterification of nucleosides to solid phase supports for oligonucleotide synthesis . It is an analogue of the bis(tetramethylene) derivative .Molecular Structure Analysis
The empirical formula of this compound is C17H24F6N5OP and it has a molecular weight of 459.37 . The SMILES string representation is FP-(F)(F)(F)F.C1CCN(CC1)C+N4CCCCC4 .Chemical Reactions Analysis
This compound is used as a reactant in peptide coupling and esterification of nucleosides to solid phase supports for oligonucleotide synthesis .Physical And Chemical Properties Analysis
This compound has a melting point of 206°C (dec.) . It is soluble in acetonitrile at 0.1 g/mL and appears clear . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Peptide Coupling
HBPipU is used as a reactant in peptide coupling . Peptide coupling is a critical process in the production of peptides, which are vital in biological research and drug development.
Esterification of Nucleosides
HBPipU is used for the esterification of nucleosides to solid phase supports for oligonucleotide synthesis . This process is crucial in the field of genetics and molecular biology, particularly in the synthesis of DNA and RNA strands.
Synthesis of Esters
HBPipU is also used in the synthesis of esters . Esters are commonly used in a wide range of applications, from the production of plastics to the creation of fragrances.
Non-hygroscopic Reagent
HBPipU is a non-hygroscopic, extremely reactive reagent for peptide coupling . Its non-hygroscopic nature makes it ideal for use in environments where moisture control is critical.
Generation of Endocrine Disruptor Chemical Binders
HBPipU has been used in the generation of endocrine disruptor chemical binders . These binders are used to detect and neutralize endocrine-disrupting chemicals, which can interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.
Synthesis of Magnolamide for Antioxidative Activity
HBPipU is used as a catalyst for the synthesis of magnolamide for antioxidative activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Preparation of 9-Acridinecaroboxamide Derivative
HBPipU is used as a catalyst for the preparation of 9-acridinecaroboxamide derivative . Acridine derivatives are known for their antitumor, antimalarial, and antimicrobial activities.
Plasmid CAN-encapsulating Liposomes
HBPipU is used in the synthesis of plasmid CAN-encapsulating liposomes . These liposomes are used in gene therapy, a technique used to treat or prevent disease by altering the genes within the body’s cells.
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
HBPipU is primarily used as a reactant in peptide coupling . It is an extremely reactive reagent that targets the carboxyl groups of amino acids, facilitating the formation of peptide bonds .
Mode of Action
HBPipU interacts with its targets by acting as a coupling agent. It facilitates the formation of peptide bonds by reacting with the carboxyl group of one amino acid and the amino group of another . This results in the formation of a peptide bond, linking the two amino acids together.
Biochemical Pathways
The primary biochemical pathway affected by HBPipU is peptide synthesis. By facilitating the formation of peptide bonds, HBPipU plays a crucial role in the synthesis of peptides and proteins . The downstream effects include the creation of new peptides and proteins, which can have various biological functions depending on their structure and composition.
Pharmacokinetics
It is known to be soluble in acetonitrile , suggesting that it may have good solubility in other organic solvents. Its bioavailability would depend on factors such as its route of administration and the physiological characteristics of the individual.
Result of Action
The primary result of HBPipU’s action is the formation of peptide bonds, leading to the synthesis of new peptides and proteins . These peptides and proteins can have a wide range of effects at the molecular and cellular level, depending on their specific structures and functions.
Action Environment
The action of HBPipU can be influenced by various environmental factors. For instance, its reactivity may be affected by the pH and temperature of the reaction environment. Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored at 2-8°C .
properties
IUPAC Name |
1-[piperidin-1-ium-1-ylidene(piperidin-1-yl)methoxy]benzotriazole;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N5O.F6P/c1-5-11-20(12-6-1)17(21-13-7-2-8-14-21)23-22-16-10-4-3-9-15(16)18-19-22;1-7(2,3,4,5)6/h3-4,9-10H,1-2,5-8,11-14H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOBMGHLCWIWCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=[N+]2CCCCC2)ON3C4=CC=CC=C4N=N3.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F6N5OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |
CAS RN |
190849-64-0, 206752-41-2 | |
Record name | (Benzotriazol-1-yloxy)dipiperidinocarbenium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-Benzotriazol-1-yl-N,N,N',N'-bis(pentamethylene)uronium hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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